molecular formula C11H21NO2 B3015217 1-[(Oxan-4-yl)methyl]piperidin-4-ol CAS No. 1247134-59-3

1-[(Oxan-4-yl)methyl]piperidin-4-ol

Cat. No.: B3015217
CAS No.: 1247134-59-3
M. Wt: 199.294
InChI Key: FZXFOFLGSILCOJ-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with an oxan-4-ylmethyl group

Scientific Research Applications

1-[(Oxan-4-yl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for “1-[(Oxan-4-yl)methyl]piperidin-4-ol” is not clear, piperidine derivatives are known to play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxan-4-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxan-4-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fully saturated piperidine derivative.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.

Comparison with Similar Compounds

    4-[(Piperidin-1-yl)methyl]oxan-4-ol: Similar structure but with different substituents.

    Piperidin-4-ol: Lacks the oxan-4-ylmethyl group, leading to different chemical properties.

    1-(Oxan-4-yl)piperidin-4-ol: Similar but with variations in the position of the substituents.

Uniqueness: 1-[(Oxan-4-yl)methyl]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(oxan-4-ylmethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-11-1-5-12(6-2-11)9-10-3-7-14-8-4-10/h10-11,13H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXFOFLGSILCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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